Mercury(2+);octadec-9-enoate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
mercury(2+);octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H34O2.Hg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWIWQHAGMGLFA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Hg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H66HgO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
763.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Mercury oleate appears as a yellowish to red liquid/semi-solid or solid mass. Prepared by dissolving yellow mercuric oxide in oleic acid. Contains 24-26% HgO by mass. Insoluble in water. Toxic by ingestion. Used in medicine, antiseptic and antifouling paint., Yellowish-brown slightly transparent solid; Sensitive to light; [Merck Index] | |
| Record name | MERCURY OLEATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1040 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Mercuric oleate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5968 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Practically insol in water; slightly sol in alcohol or ether, freely sol in fixed oils | |
| Record name | MERCURIC OLEATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1199 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellowish-brown, somewhat transparent, ointment-like mass | |
CAS No. |
1191-80-6 | |
| Record name | MERCURY OLEATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1040 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 9-Octadecenoic acid (9Z)-, mercury(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Mercury dioleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.402 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MERCURIC OLEATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1199 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthetic Methodologies and Precursor Chemistry of Mercury Ii Octadec 9 Enoate
Direct Synthesis Approaches
Direct synthesis represents a straightforward method for producing Mercury(II) octadec-9-enoate (B1201768) by reacting a mercury-containing base with oleic acid. This approach leverages fundamental acid-base chemistry.
Acid-Base Neutralization Reactions for Mercury(II) Octadec-9-enoate Formation
The formation of Mercury(II) octadec-9-enoate via acid-base neutralization can be accomplished using two main types of mercury precursors: mercury(II) hydroxide (B78521) or mercury(II) oxide.
When mercury(II) hydroxide, M(OH)₂, is used, it reacts with oleic acid (C₁₇H₃₃COOH) in an alcohol-based solvent. This reaction produces Mercury(II) octadec-9-enoate and water. The general equation for this neutralization is: Hg(OH)₂ + 2C₁₇H₃₃COOH → Hg(C₁₇H₃₃COO)₂ + 2H₂O google.com
Alternatively, mercury(II) oxide (HgO), a more common precursor, can be reacted directly with oleic acid at elevated temperatures. google.com This reaction also yields the desired metal oleate (B1233923) and water as a byproduct. The reaction is as follows: HgO + 2C₁₇H₃₃COOH → Hg(C₁₇H₃₃COO)₂ + H₂O google.com
This direct reaction with the oxide is a common method for preparing various metal oleates, including those of mercury, lead, and iron. google.com A similar principle is applied in the synthesis of mercury(II) acetate (B1210297), where mercuric oxide is reacted with acetic acid. wikipedia.org
Optimization of Reaction Parameters in Direct Syntheses
The efficiency and purity of the final product in direct synthesis are highly dependent on the optimization of several key reaction parameters. While specific research detailing the optimization for Mercury(II) octadec-9-enoate is limited, general principles of metal carboxylate synthesis suggest the following parameters are critical. google.comresearchgate.net
A typical procedure involves heating a stoichiometric ratio of mercury(II) oxide and oleic acid at high temperatures until a clear solution forms. google.com The water byproduct can be removed by heating under a vacuum. google.com However, a significant challenge with this method is the high viscosity of the resulting heavy metal oleate, which makes the removal of unreacted oleic acid by simple filtration difficult, potentially leading to lower purity. google.com Post-reaction purification steps often involve washing the product with hot ethanol, followed by dissolution in a non-polar solvent like petroleum ether and subsequent drying under a vacuum. google.com
The following table outlines the key parameters and their expected impact on the synthesis.
| Parameter | Effect on Reaction | Optimization Goal |
| Temperature | Influences reaction rate and can lead to decomposition if too high. Elevated temperatures are necessary to drive the reaction with HgO. google.com | To achieve a reasonable reaction rate without degrading the reactants or products. |
| Molar Ratio | The stoichiometry of reactants (HgO or Hg(OH)₂ to oleic acid) affects yield and the presence of unreacted precursors in the final product. google.com | To ensure complete conversion of the limiting reagent, typically the mercury precursor, minimizing impurities. |
| Solvent | Alcohol-based solvents are used for reactions with mercury(II) hydroxide. Reactions with the oxide may be performed neat or in a high-boiling solvent. google.com | To facilitate contact between reactants and allow for efficient heat transfer. |
| Reaction Time | Sufficient time is required for the reaction to proceed to completion. | To maximize product yield while avoiding potential side reactions or decomposition from prolonged heating. |
| Agitation | Ensures homogeneity and effective interaction between the solid mercury precursor and the liquid oleic acid. | To maintain a uniform reaction mixture and improve the rate of reaction. |
| Byproduct Removal | The removal of water drives the equilibrium towards product formation. | Efficient removal of water, often through vacuum heating, to maximize conversion. google.com |
Ion Exchange Synthesis Pathways
Ion exchange offers an alternative route to producing high-purity Mercury(II) octadec-9-enoate by avoiding the direct mixing of oleic acid with the mercury precursor, which can complicate purification. google.comgoogle.com
Utilization of Metal Inorganic Compounds and Alkali/Alkaline Earth Octadec-9-enoates
This method involves a metathesis reaction between a soluble inorganic mercury salt and an alkali or alkaline earth metal oleate, such as sodium oleate. The reaction is typically carried out in a mixed solvent system containing water, ethanol, and a non-polar solvent. google.comgoogle.com
The general process involves:
Mixing the inorganic mercury compound and sodium oleate in the solvent system.
Heating and stirring the mixture to facilitate the ion exchange reaction. google.com
In this system, the newly formed Mercury(II) octadec-9-enoate dissolves in the non-polar organic phase (oil phase), while the inorganic byproduct (e.g., sodium chloride or sodium nitrate, depending on the mercury salt used) remains in the aqueous phase. google.com This phase separation is key to the high purity of the final product.
Process Optimization for High-Purity Product Generation
The ion exchange method is considered advantageous for producing a high-purity product because the reactants are inexpensive and the synthesis process is straightforward. google.com Optimization focuses on ensuring complete reaction and efficient separation of the organic and aqueous phases.
Key optimization parameters for this process include:
| Parameter | Effect on Reaction | Optimization Goal |
| Reaction Temperature | Heating accelerates the rate of ion exchange. A typical temperature range is 80-200°C. google.com | To achieve a rapid and complete ion exchange without causing solvent loss or product decomposition. |
| Reaction Time | The duration of heating and stirring affects the completion of the reaction. Reaction times can range from 0.5 to 10 hours. google.com | To ensure the reaction reaches equilibrium, maximizing the yield of the desired product. |
| Solvent System | A multiphase system (water, ethanol, non-polar solvent) is crucial for separating the product from byproducts. google.comgoogle.com | To ensure the mercury oleate partitions effectively into the organic phase while byproducts remain in the aqueous phase. |
| Post-Reaction Separation | After the reaction, the mixture is allowed to stand and separate into layers. The upper oil phase containing the product is collected. google.com | To achieve a clean separation of the two phases, minimizing cross-contamination. |
| Purification | The collected oil phase is washed with deionized water. The organic solvent is then removed by heating (100-200°C) and subsequent vacuum drying (70-200°C) to yield the final viscous product. google.com | To remove any residual water-soluble impurities and the solvent, resulting in a high-purity metal oleate. |
Role of Octadec-9-enoic Acid as a Capping Agent in Mercury-Containing Nanomaterial Synthesis
Octadec-9-enoic acid, commonly known as oleic acid, is a long-chain carboxylic acid that has been widely employed as a surfactant and capping agent in the synthesis of various colloidal nanocrystals. Its primary function in nanomaterial synthesis is to control particle growth, prevent agglomeration, and ensure the stability of the nanoparticles in suspension. This is achieved through the coordination of the carboxylate head group of the oleic acid molecule to the surface of the nanoparticle, while its long, nonpolar hydrocarbon tail extends into the solvent, providing steric hindrance that prevents the particles from coming into close contact and aggregating.
In the context of mercury-containing nanomaterials, octadec-9-enoic acid serves as a critical surface-modifying agent, particularly in the synthesis of mercury(II) oxide (HgO) nanoparticles. The capping action of oleic acid is essential for directing the size, morphology, and dispersibility of the resulting nanoparticles. The synthesis is often achieved through methods such as thermal decomposition, where a mercury precursor is heated in the presence of oleic acid.
For instance, HgO nanoparticles have been successfully synthesized by thermolyzing a mercury-Schiff base complex at 180 °C with oleic acid acting as a surfactant. researchgate.net In this process, the oleic acid molecules cap the nascent HgO nuclei as they form, moderating their subsequent growth and preventing the formation of large, uncontrolled aggregates. Another reported method involves a solubility difference approach, where the interconversion of magnesium hydroxide to mercury(II) hydroxide occurs in the presence of oleic acid; the subsequent decomposition of mercury(II) hydroxide yields oleic acid-capped HgO nanoparticles. researchgate.net This technique has been shown to produce nanoparticles with a mean particle size of approximately 5.2 nm. researchgate.net
The principles governing the role of oleic acid as a capping agent are well-documented in the synthesis of other metal oxide nanoparticles, such as iron oxides. In these systems, the molar ratio of oleic acid to the metal precursor is a key parameter that influences the final particle size. beilstein-journals.orgnih.gov An excess of oleic acid can delay the nucleation process and lead to smaller, more monodisperse nanoparticles. ericteeman.com This is because a higher concentration of the capping agent provides more complete surface coverage of the growing nanocrystals, effectively halting their growth at an earlier stage. These fundamental principles are directly applicable to the synthesis of mercury-containing nanomaterials, where oleic acid provides crucial control over the final product's characteristics. The hydrophobic nature of the oleic acid coating also renders the nanoparticles dispersible in nonpolar organic solvents.
The research findings on the use of octadec-9-enoic acid in the synthesis of mercury-containing nanoparticles are summarized in the table below.
| Precursor Compound | Synthetic Method | Capping Agent | Temperature (°C) | Resulting Nanomaterial | Average Particle Size |
| Mercury-Schiff Base Complex | Thermal Decomposition | Octadec-9-enoic acid | 180 | HgO Nanoparticles | Not specified |
| Mercury(II) source via Mg(OH)₂ | Solubility Difference / Decomposition | Octadec-9-enoic acid | Room Temperature | HgO Nanoparticles | ~5.2 nm |
Coordination Chemistry and Ligand Interactions of Mercury Ii Octadec 9 Enoate
Fundamental Coordination Modes of the Octadec-9-enoate (B1201768) Ligand
The octadec-9-enoate (oleate) ligand, as a carboxylate, can interact with the mercury(II) center in several ways. The most common coordination modes for carboxylate ligands are monodentate, bidentate (chelating), and bridging. In the context of mercury(II) carboxylates, monodentate coordination is frequently observed. rsc.orgresearchgate.net In this mode, only one of the oxygen atoms of the carboxylate group forms a bond with the mercury ion. This is in contrast to many other metal carboxylates where bidentate chelation is more common.
Studies on long-chain mercury(II) carboxylates, such as mercury(II) stearate (B1226849), have shown that the mercury atoms are monodentatically bonded to the carboxylate anions. rsc.org This arrangement leads to a slightly distorted square antiprismatic geometry around the mercury atom. rsc.org It is highly probable that mercury(II) octadec-9-enoate adopts a similar monodentate coordination, given the structural similarities between stearate and oleate (B1233923) ligands. The presence of the double bond in the oleate chain is not expected to directly participate in coordination to the "soft" mercury(II) ion, which has a higher affinity for "soft" donors like sulfur or phosphorus over the "hard" alkene pi-system.
Potentiometric studies on mercury(II) complexes with various monocarboxylates have indicated the formation of unidentate complexes, further supporting the prevalence of the monodentate coordination mode. rsc.org These studies also suggest that mercury(II) does not readily form stable chelate rings with appropriately substituted carboxylates, which implies that a simple bidentate chelating mode for a single oleate ligand is less likely. rsc.org However, the possibility of bidentate bridging, where the carboxylate group links two different mercury centers, cannot be entirely ruled out, as this is a common motif in constructing coordination polymers.
Mixed-Ligand Complex Formation with the Mercury(II) Center
The coordination sphere of mercury(II) in its complexes is not limited to just the primary ligand. The introduction of ancillary, or co-ligands, can lead to the formation of mixed-ligand complexes with diverse structures and modified electronic properties. The coordination chemistry of mercury(II) has been extensively studied with a variety of co-ligands, including phosphines, amines, and thiophenolates. tjnpr.orgresearchgate.netsarpublication.comresearchgate.netorientjchem.org
The formation of mixed-ligand mercury(II) complexes often involves the reaction of a mercury(II) salt or a pre-formed complex with the desired ancillary ligands. For instance, tetrahedral mercury(II) complexes can be synthesized with mixed ligands of saccharinate and phosphines. orientjchem.org Similarly, mixed-ligand complexes of mercury(II) with 4-flouro-2-cyanoaminothiophenolate and amines or triphenylphosphine (B44618) have been prepared and characterized. tjnpr.orgsarpublication.com
In the context of mercury(II) octadec-9-enoate, the introduction of ancillary ligands would likely proceed via the addition of the co-ligand to a solution of the mercury(II) oleate. The "soft" nature of the mercury(II) ion leads to a strong affinity for "soft" donor atoms like phosphorus in phosphines and sulfur in thiophenolates.
Phosphines: Tertiary phosphines (PR3) are excellent ligands for mercury(II). They can coordinate to the metal center to form stable complexes, often resulting in a tetrahedral geometry around the mercury ion. researchgate.netresearchgate.netorientjchem.org The reaction of mercury(II) carboxylates with phosphines can lead to the formation of complexes where one or more carboxylate ligands are displaced or where the coordination number of the mercury center is expanded.
Amines: Amines, particularly heterocyclic amines, can also act as co-ligands in mercury(II) complexes. tjnpr.orgsarpublication.com The nitrogen atom of the amine coordinates to the mercury center. Depending on the denticity of the amine (monodentate or bidentate), different structural arrangements can be achieved. For example, bidentate amines like 2,2'-bipyridine (B1663995) can chelate to the mercury ion. tjnpr.org
Thiophenolates: Thiolates (RS-) are "soft" ligands and exhibit a very high affinity for mercury(II). publish.csiro.au The coordination of thiophenolates to a mercury(II) center is expected to be very strong. In a mixed-ligand system with octadec-9-enoate, it is plausible that the thiophenolate would either displace the carboxylate ligand or co-exist in the coordination sphere, depending on the stoichiometry and reaction conditions.
The incorporation of ancillary ligands into a mercury(II) carboxylate complex profoundly influences its structural and electronic properties. The type of ancillary ligand, its steric bulk, and its electronic characteristics all play a role in determining the final architecture and reactivity of the complex. mdpi.comnih.gov
The coordination geometry around the mercury(II) center can be readily tuned. While many simple mercury(II) complexes are linear or distorted tetrahedral, the addition of mixed ligands can lead to a variety of coordination numbers and geometries, including trigonal planar, tetrahedral, and even higher coordination numbers. rsc.orgresearchgate.netlibretexts.org For example, the reaction of a mercury(II) precursor with a primary ligand and a co-ligand can result in tetrahedral geometries. tjnpr.org
The following table summarizes the potential effects of different ancillary ligands on mercury(II) octadec-9-enoate complexes, based on studies of analogous systems.
| Ancillary Ligand | Donor Atom(s) | Expected Coordination Geometry with Hg(II) | Potential Impact on Properties |
| Triphenylphosphine | P | Tetrahedral | Increases lipophilicity, modulates electronic properties |
| 2,2'-Bipyridine | N, N | Distorted Tetrahedral (chelating) | Introduces rigidity, potential for photophysical properties |
| Thiophenolate | S | Linear or Tetrahedral | Strong Hg-S bond, may displace oleate, high stability |
Theoretical and Computational Studies on Coordination Environments
Theoretical methods, particularly ab initio and Density Functional Theory (DFT), are powerful tools for investigating the coordination environments of metal complexes. These computational approaches provide detailed insights into metal-ligand bonding, electronic structure, and the stability of different coordination geometries.
These studies have shown that DFT can accurately predict geometric parameters and vibrational frequencies, which can be compared with experimental data from X-ray diffraction and infrared spectroscopy. For instance, DFT calculations have revealed that electron-donating groups on the ligand can have a stabilizing effect on mercury(II) complexes. publish.csiro.auresearchgate.net
In the context of mercury(II) octadec-9-enoate, DFT calculations could be used to:
Determine the most stable coordination mode of the oleate ligand (monodentate vs. bidentate).
Investigate the nature of the Hg-O bond, including its covalent and electrostatic contributions.
Model the interaction of ancillary ligands (phosphines, amines, etc.) with the mercury(II) center and predict the stability of the resulting mixed-ligand complexes.
Elucidate the electronic structure of the complex, including the energies of the frontier molecular orbitals (HOMO and LUMO), which are important for understanding its reactivity.
Theoretical studies on mercury(II) peptide complexes have demonstrated that the coordination of carboxylate groups can contribute significantly to the stability of the complex. nih.gov These studies highlight the ability of computational methods to probe subtle intramolecular interactions that are often difficult to characterize experimentally.
Prediction of Electronic Structures and Reactivity Profiles
The prediction of electronic structures and reactivity profiles for organometallic compounds like mercury(II) octadec-9-enoate relies heavily on computational chemistry. While specific experimental and extensive theoretical studies exclusively on mercury(II) octadec-9-enoate are not widely available in public literature, its electronic properties and reactivity can be inferred from computational analyses of structurally related mercury(II) carboxylates and other relevant complexes. miljodirektoratet.nonih.govmdpi.com Methodologies such as Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis provide significant insights into bonding, charge distribution, and molecular orbitals, which are fundamental to understanding reactivity. miljodirektoratet.no
Theoretical Models and Computational Methods
Quantum chemistry calculations are the primary tool for predicting the electronic structure of complex chemical systems. miljodirektoratet.no For mercury-containing compounds, a combination of theoretical methods is often employed. Density Functional Theory (DFT) is a common choice for optimizing geometries and calculating electronic properties. nih.gov For instance, in studies of phenylmercury(II) carboxylates, which are structurally analogous to mercury(II) oleate, methods like MPW3LYP have been used. miljodirektoratet.no For other complex mercury systems, functionals like M06-2X have proven effective for obtaining quality geometries. nih.gov
To accurately model the heavy mercury atom, specialized basis sets that include pseudopotentials are necessary. The Stuttgart/Dresden (SDD) basis set, for example, is used for the mercury atom to account for its 60 core electrons, while standard basis sets like 6-31G(d,p) are applied to lighter atoms such as carbon, oxygen, and hydrogen. nih.gov
Furthermore, the Natural Bond Orbital (NBO) method is employed to analyze the bonding characteristics and charge distribution within the molecule. miljodirektoratet.no This analysis provides a detailed picture of the net charges on individual atoms (Hg, O, C) and the nature of the mercury-ligand bonds. miljodirektoratet.no
Prediction of Electronic Structure
The electronic structure of mercury(II) octadec-9-enoate is defined by the interaction between the mercury(II) ion (Hg²⁺) and two oleate (octadec-9-enoate) ligands. The Hg²⁺ ion has a d¹⁰ electronic configuration, which typically leads to a lack of strong preference for a specific coordination geometry. researchgate.net However, monodentate oxygen-donor ligands commonly form linear or near-linear O-Hg-O arrangements. researchgate.netpsu.edu
Molecular Orbitals and Charge Distribution:
Computational studies on analogous phenylmercury(II) carboxylates reveal key details about the electronic environment. The NBO analysis indicates that the mercury atom carries a significant net positive charge, calculated to be around +1.1 in various phenylmercury (B1218190) carboxylates. miljodirektoratet.no The oxygen atoms of the carboxylate group are, conversely, negatively charged. The oxygen atom single-bonded to the mercury and the carbon is typically more negative (around -0.79) than the carbonyl oxygen (around -0.68). miljodirektoratet.no This charge separation indicates a highly polar, partially covalent Hg-O bond.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. For a metal carboxylate like mercury(II) oleate, the HOMO is expected to be localized on the electron-rich carboxylate groups, while the LUMO would likely be centered on the mercury ion, making it the primary site for nucleophilic attack.
The table below, derived from data on phenylmercury carboxylates, provides predicted values for bond lengths and atomic charges that can be extrapolated to mercury(II) octadec-9-enoate. miljodirektoratet.no The longer hydrocarbon chain of the oleate ligand is expected to have minimal influence on the immediate electronic environment around the Hg-O core compared to shorter-chain carboxylates. miljodirektoratet.no
Table 1: Predicted Bond Lengths and NBO Charges for the Core of Mercury(II) Octadec-9-enoate (Based on data from analogous phenylmercury carboxylates miljodirektoratet.no)
| Parameter | Predicted Value | Description |
| Bond Lengths | ||
| Hg–O | ~2.15 Å | The distance between the mercury atom and the single-bonded oxygen of the carboxylate group. |
| Hg...O | >2.70 Å | The distance to the second, non-bonding oxygen of the carboxylate, indicating weaker interaction. |
| Natural Bond Orbital (NBO) Charges | ||
| Charge on Hg | ~+1.1 e | The net positive charge on the mercury atom, indicating its electrophilic nature. |
| Charge on O (in Hg-O) | ~-0.79 e | The net negative charge on the oxygen atom directly bonded to mercury. |
| Charge on O (in C=O) | ~-0.68 e | The net negative charge on the carbonyl oxygen atom. |
Prediction of Reactivity Profile
The reactivity of mercury(II) octadec-9-enoate is governed by its electronic structure and the nature of its constituent ions.
Electrophilicity of Mercury Center : With a high positive charge, the mercury(II) center is a strong electrophile and susceptible to attack by nucleophiles. Ligands with soft donor atoms like sulfur and phosphorus are known to have a high affinity for the soft Hg²⁺ ion. researchgate.net This suggests that mercury(II) oleate will readily undergo ligand exchange reactions with stronger nucleophiles.
Ligand Exchange : The Hg²⁺ ion is known for its incredibly rapid ligand exchange rates. researchgate.net This implies that the oleate ligands are labile and can be easily displaced by other coordinating species, a key aspect of its potential catalytic or chemical activity.
Reactivity of the Oleate Ligand : The octadec-9-enoate ligand contains a carbon-carbon double bond at the 9-position. This site of unsaturation is susceptible to electrophilic addition reactions. While coordinated to the mercury center, the reactivity of this double bond might be altered, but it remains a potential site for chemical modification.
Thermal and Photochemical Decomposition : Mercury compounds can be sensitive to light and heat. noaa.govlookchem.com Upon heating, mercury(II) oleate may decompose. noaa.gov It is also noted to be light-sensitive, with the potential for the mercury(II) to be reduced to the mercurous state (Hg₂²⁺) or even elemental mercury (Hg⁰) upon standing. noaa.govlookchem.com This photoreductive pathway is a critical aspect of its stability and long-term reactivity profile.
Advanced Characterization and Spectroscopic Analysis of Mercury Ii Octadec 9 Enoate Complexes
Vibrational Spectroscopy (Infrared, Raman) for Structural Assignment and Bonding Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the structure and bonding within mercury(II) carboxylate complexes. researchgate.net The key diagnostic spectral region for these compounds is that of the carboxylate group (-COO⁻) vibrations.
The most significant features in the infrared spectra of metal carboxylates are the antisymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group. researchgate.net For mercury(II) carboxylates, such as the palmitate and stearate (B1226849) analogues, intense bands corresponding to the antisymmetric and symmetric C=O stretching vibrations are observed around 1563 cm⁻¹ and 1343 cm⁻¹, respectively. uva.nl The positions of these bands are primarily influenced by the metal cation and the coordination geometry. researchgate.net
The frequency separation (Δν) between the antisymmetric and symmetric carboxylate stretches (Δν = νₐₛ - νₛ) is particularly informative for determining the coordination mode of the carboxylate ligand. A large separation value is typically indicative of unidentate coordination, whereas lower values suggest bridging or chelating geometries. researchgate.net Studies on mercury(II) palmitate and stearate, which are structurally similar to mercury(II) oleate (B1233923), have confirmed a monodentate coordination of the carboxylate anions to the mercury atom based on spectroscopic and diffraction data. rsc.org
Raman spectroscopy serves as a complementary technique to IR. researchgate.net It is especially useful for examining the C-C stretching region of the fatty acid chain, which can help differentiate between various chain lengths and conformations. researchgate.net For mercury(II) octadec-9-enoate (B1201768), Raman would be sensitive to the C=C double bond in the oleate chain, typically appearing around 1650 cm⁻¹, and the ν(Hg-O) stretching vibrations at lower frequencies.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |
|---|---|---|
| Antisymmetric COO⁻ Stretch (νₐₛ) | ~1560 - 1600 | Sensitive to metal ion and coordination mode. researchgate.netuva.nl |
| Symmetric COO⁻ Stretch (νₛ) | ~1340 - 1420 | Sensitive to metal ion and coordination mode. researchgate.netuva.nl |
| Frequency Separation (Δν) | ~200 - 220 | Indicates monodentate coordination in mercury carboxylates. researchgate.netrsc.org |
| C-H Stretches (Alkyl) | ~2850 - 2960 | Confirms presence of the long fatty acid chain. |
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Ligand Probing and Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the detailed molecular structure of mercury(II) octadec-9-enoate in solution. Both ¹H and ¹³C NMR provide specific information about the oleate ligand, while ¹⁹⁹Hg NMR offers direct insight into the mercury coordination environment. x-mol.comhuji.ac.il
¹H NMR: The proton NMR spectrum allows for the identification of the different protons along the octadec-9-enoate carbon chain. magritek.com Key signals include the olefinic protons (-CH=CH-) around 5.3 ppm, the α-CH₂ protons adjacent to the carboxylate group at approximately 2.3 ppm, and the terminal methyl (ω) protons near 0.9 ppm. magritek.com Coordination to the diamagnetic Hg(II) ion can induce subtle shifts in these proton resonances, particularly for the α-CH₂ protons, providing evidence of complex formation.
¹³C NMR: The ¹³C NMR spectrum provides a distinct signal for each carbon in the oleate ligand, offering a more detailed structural map. scribd.comlibretexts.org The carboxylate carbon (C=O) is highly deshielded, appearing around 180 ppm. The olefinic carbons are found in the 129-130 ppm region, while the aliphatic carbons span the range of approximately 14-34 ppm. magritek.com Changes in the chemical shift of the carboxylate carbon upon complexation are a direct probe of the metal-ligand interaction. nih.gov Solid-state ¹³C NMR studies on related mercury stearates and palmitates have been instrumental in confirming their crystal structure. rsc.org
¹⁹⁹Hg NMR: Mercury has a spin-½ nucleus, ¹⁹⁹Hg, which is highly sensitive to its coordination environment, with a chemical shift range spanning over 3000 ppm. huji.ac.ilresearchgate.net This makes ¹⁹⁹Hg NMR an exceptionally powerful tool for studying mercury complexes. The chemical shift value directly reflects the number and type of atoms coordinated to the mercury ion. researchgate.net For instance, linear two-coordinate mercury-thiolate complexes exhibit characteristic chemical shifts that are distinct from three-coordinate species. researchgate.net For mercury(II) octadec-9-enoate, the ¹⁹⁹Hg chemical shift would definitively characterize the coordination geometry around the mercury center. rsc.org
| Nucleus | Functional Group | Expected Chemical Shift (ppm) |
|---|---|---|
| ¹³C | Carboxylate (C=O) | ~180 |
| ¹³C | Olefinic (-C=C-) | ~129 - 130 |
| ¹³C | α-Methylene (-CH₂COO) | ~34 |
| ¹H | Olefinic (-CH=CH-) | ~5.3 |
| ¹H | α-Methylene (-CH₂COO) | ~2.3 |
| ¹H | Terminal Methyl (-CH₃) | ~0.9 |
Electronic Absorption and Luminescence Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Characterization
Electronic spectroscopy, including UV-Visible absorption and luminescence techniques, provides information on the electronic structure and excited-state properties of mercury(II) complexes. umontreal.ca
UV-Vis Absorption: The UV-Vis spectrum of mercury(II) octadec-9-enoate is expected to be dominated by ligand-to-metal charge transfer (LMCT) transitions. nih.gov These transitions involve the excitation of an electron from an oxygen-based orbital on the carboxylate ligand to an empty orbital on the Hg(II) center. In related mercury-peptide complexes, characteristic LMCT bands are observed upon mercury binding to cysteinyl thiolates. nih.gov Additionally, intra-ligand transitions, such as the n→π* transition of the carbonyl group and the π→π* transition of the C=C double bond in the oleate ligand, will be present.
Luminescence Spectroscopy: While many organic ligands are fluorescent, the presence of a heavy atom like mercury often leads to fluorescence quenching. nih.govmdpi.com This occurs because the heavy mercury ion enhances spin-orbit coupling, which facilitates intersystem crossing from the excited singlet state to a non-emissive triplet state. Therefore, a significant decrease in the fluorescence intensity of the oleate ligand upon complexation with Hg(II) would be expected. This quenching phenomenon itself can be a useful tool for studying the binding of mercury to fluorescent ligands. nih.govaimspress.com In some cases, mercury complexes can exhibit phosphorescence at low temperatures, which could provide further insight into their excited-state properties.
Mass Spectrometry-Based Characterization Techniques
Mass spectrometry (MS) is a cornerstone for the analysis of mercury compounds, offering high sensitivity and the ability to perform speciation analysis, which is critical for distinguishing between different forms of mercury. frontiersin.orgtandfonline.com
Due to the low volatility and thermal instability of many mercury salts, including mercury(II) octadec-9-enoate, direct analysis by gas chromatography (GC) is challenging. Derivatization is a common strategy to convert the non-volatile mercury species into volatile and stable analogues suitable for GC analysis. nih.gov
Common derivatization reagents include sodium tetraethylborate and sodium tetrapropylborate, which perform aqueous ethylation or propylation, respectively. nih.govcore.ac.uk These reactions replace the carboxylate ligands with ethyl or propyl groups, forming volatile dialkylmercury compounds that are readily separated and detected by GC-based methods. nih.gov Phenylation is another derivatization technique that can be employed. nih.gov The choice of derivatization agent can be optimized to avoid interferences and improve analytical accuracy. nih.gov
Hyphenated techniques that couple a separation method with a sensitive MS detector are the methods of choice for mercury speciation. analytik-jena.com
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): High-performance liquid chromatography (HPLC) can separate mercury complexes like mercury(II) octadec-9-enoate from other species in a sample without the need for derivatization. tandfonline.com Coupling HPLC with an inductively coupled plasma mass spectrometer (ICP-MS) detector combines the excellent separation capabilities of HPLC with the high sensitivity and elemental specificity of ICP-MS, allowing for very low detection limits (in the ng/L range). frontiersin.organalytik-jena.com
High-Resolution MS (HRMS): High-resolution mass spectrometry is essential for the unambiguous confirmation of derivatized products and for resolving isobaric interferences. nih.gov It provides highly accurate mass measurements, which aids in the identification of unknown mercury species and the validation of analytical methods.
GC-ICP-MS: Following derivatization, gas chromatography coupled with ICP-MS is a robust technique for the simultaneous determination of various organomercury compounds. nih.gov This method offers high precision and extremely low detection limits, often in the pg/L range, making it suitable for trace-level environmental analysis. nih.gov
| Technique | Principle | Key Advantage |
|---|---|---|
| HPLC-ICP-MS | Separates non-volatile species by LC, followed by sensitive elemental detection by ICP-MS. frontiersin.orgtandfonline.com | No derivatization required; high sensitivity and specificity. tandfonline.comanalytik-jena.com |
| GC-ICP-MS | Separates volatile (derivatized) species by GC, followed by sensitive elemental detection by ICP-MS. nih.gov | Excellent for volatile species; achieves very low detection limits. nih.gov |
| High-Resolution MS | Provides highly accurate mass measurements of ions. nih.gov | Confirms molecular formulas and identifies unknown compounds. nih.gov |
Electrochemical Studies of Mercury(II) Octadec-9-enoate Systems
Electrochemical techniques are highly effective for the quantitative analysis of mercury(II). electrochemsci.org Methods like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and stripping voltammetry are used to study the redox behavior of Hg(II) ions. cdnsciencepub.comabechem.compalmsens.com
In the context of mercury(II) octadec-9-enoate, electrochemical analysis would focus on the reduction of the Hg(II) center to elemental mercury, Hg(0), at the surface of a working electrode (e.g., mercury drop, glassy carbon, or gold). cdnsciencepub.com
Cyclic Voltammetry (CV): CV involves scanning the potential of an electrode linearly and measuring the resulting current. palmsens.comlibretexts.org A cyclic voltammogram for a solution containing mercury(II) octadec-9-enoate would show a cathodic peak corresponding to the reduction of Hg(II) to Hg(0) during the forward scan. On the reverse scan, an anodic peak may appear corresponding to the stripping (re-oxidation) of the deposited mercury back to Hg(II). The peak potentials provide information about the redox potential of the Hg(II)/Hg(0) couple in the complex, while the peak currents are related to the concentration of the complex. libretexts.org
Often, studies employ modified electrodes where a ligand or material with a high affinity for mercury is immobilized on the electrode surface. electrochemsci.orgresearchgate.net This allows for a pre-concentration step, where mercury ions from the sample are accumulated on the electrode before the voltammetric measurement, significantly enhancing the sensitivity and lowering the detection limits. electrochemsci.orgresearchgate.net
X-ray Diffraction Studies for Solid-State Structural Elucidation of Mercury(II) Complexes
Detailed research on long-chain mercury(II) carboxylates has demonstrated that these compounds crystallize in a monoclinic system with the space group C2/c. rsc.org This structural framework is consistent across different saturated chain lengths, such as in mercury(II) palmitate and stearate, suggesting that the presence of a cis-double bond in the alkyl chain of the octadec-9-enoate ligand is unlikely to alter the fundamental crystal packing. rsc.orgrsc.org
The structural parameters for mercury(II) stearate, a close structural analog of mercury(II) octadec-9-enoate, have been determined through Rietveld refinement of X-ray powder diffraction data. These parameters provide a reliable approximation of the expected crystallographic data for mercury(II) octadec-9-enoate.
Interactive Table: Crystallographic Data for Mercury(II) Stearate (as an analog for Mercury(II) Octadec-9-enoate)
| Parameter | Value | Reference |
| Crystal System | Monoclinic | rsc.orgrsc.org |
| Space Group | C2/c | rsc.orgiucr.org |
| a (Å) | 5.097 | rsc.org |
| b (Å) | 9.073 | rsc.org |
| c (Å) | 80.37 | rsc.org |
| α (°) | 90 | rsc.org |
| β (°) | 90.72 | rsc.org |
| γ (°) | 90 | rsc.org |
| Unit Cell Volume (ų) | 3712 | rsc.org |
| Coordination Geometry | Distorted Square Antiprismatic | rsc.orgiucr.org |
The study of mixed mercury(II) carboxylates, containing both palmitate and stearate ligands, has shown that these systems maintain the same monoclinic C2/c crystal structure. rsc.org This indicates a high degree of structural compatibility and suggests that variations in the alkyl chain, such as the introduction of unsaturation, can be accommodated within this structural framework.
Applications of Mercury Ii Octadec 9 Enoate in Nanomaterials Science
Precursor Role in Metal Nanoparticle Synthesis
Mercury(II) octadec-9-enoate (B1201768) serves as a key organometallic precursor for the synthesis of mercury-based nanoparticles. The general strategy involves the decomposition of the metal-oleate complex in a high-boiling point solvent, a method that has been successfully applied to various metal-oleate precursors to produce monodisperse nanocrystals. researchgate.net The oleate (B1233923) ligand plays a dual role: it facilitates the dissolution of the mercury salt in organic solvents and acts as a surface-capping agent to control particle growth and prevent agglomeration. nih.gov This approach allows for precise control over nanoparticle size and distribution, which are critical factors influencing their physical and chemical properties. nih.gov
Fabrication of Metal Oxide and Chalcogenide Nanomaterials
The application of Mercury(II) octadec-9-enoate extends to the fabrication of more complex nanostructures, specifically metal oxides and metal chalcogenides.
Mercury(II) Oxide (HgO) Nanoparticles: The thermal decomposition of mercury(II) carboxylates, including the oleate, is a direct route to synthesizing mercury(II) oxide nanoparticles. researchgate.netresearchgate.net In a typical process, the thermolysis of a mercury(II) complex in the presence of oleic acid as a surfactant yields HgO nanoparticles. researchgate.net The oleic acid helps to control the morphology and size of the resulting oxide nanocrystals. This method is advantageous for producing pure, crystalline nanoparticles without the need for harsh reaction conditions or toxic byproducts. researchgate.net
Mercury Chalcogenide (HgS, HgSe, HgTe) Nanoparticles: Mercury(II) octadec-9-enoate is also a viable precursor for producing mercury chalcogenide nanoparticles, such as mercury selenide (B1212193) (HgSe). nju.edu.cn These materials are significant in optoelectronics. nju.edu.cn The synthesis often involves reacting the mercury precursor with a chalcogen source (e.g., selenium powder or sodium selenosulfate) in a suitable solvent system. nju.edu.cn The oleate ligand helps to stabilize the forming nanocrystals, ensuring the production of well-dispersed, size-controlled nanoparticles. rsc.org
Table 1: Synthesis of Mercury-Based Nanomaterials Using Mercury Precursors
| Nanomaterial | Precursor(s) | Synthesis Method | Key Findings |
| Mercury Oxide (HgO) | Mercury(II) complex, Oleic Acid | Thermal Decomposition | Formation of HgO nanoparticles with controlled morphology. researchgate.net |
| Mercury Oxide (HgO) | Mercury(II) Acetate (B1210297) | Solid-State Thermal Decomposition | Production of pure orthorhombic HgO nanoparticles. researchgate.net |
| Mercury Selenide (HgSe) | Mercury Acetate, Sodium Selenosulfate | Sonochemical | Synthesis of size-controlled HgSe nanoparticles in an aqueous system. nju.edu.cn |
| Iron Oxide (Fe₃O₄) | Iron(III) Oleate | Thermal Decomposition | Demonstrates the general utility of metal oleates for size- and phase-controlled nanoparticle synthesis. nih.gov |
Controlled Synthesis of Nanostructures through Thermal Decomposition and Sonochemical Methods
The ability to control the size, shape, and crystallinity of nanomaterials is paramount for their application. Mercury(II) octadec-9-enoate is amenable to several controlled synthesis techniques, most notably thermal decomposition and sonochemistry.
Thermal Decomposition: This method is widely regarded as one of the best for achieving high-quality, monodisperse nanocrystals from organometallic precursors like metal oleates. researchgate.netnih.gov The process involves heating a solution of Mercury(II) octadec-9-enoate in a high-boiling organic solvent, often with additional oleic acid or other surfactants. nih.govmdpi.com Key parameters such as reaction temperature, heating rate, precursor concentration, and reaction time can be precisely tuned to control the nucleation and growth of the nanoparticles. nih.gov For instance, adjusting the concentration of excess oleic acid has been shown to tune the size of iron oxide nanoparticles synthesized from iron(III) oleate, a principle that is directly applicable to mercury(II) oleate. nih.gov
Sonochemical Methods: Sonochemistry utilizes the energy of high-frequency ultrasound to induce acoustic cavitation—the formation, growth, and collapse of bubbles in a liquid. rsc.orgmdpi.com This process creates localized hot spots with extreme temperatures and pressures, driving chemical reactions to form nanoparticles. rsc.org While direct sonochemical decomposition of Mercury(II) octadec-9-enoate is less documented, the sonochemical synthesis of mercury-based nanostructures from related precursors like mercury(II) acetate is well-established. nju.edu.cnnih.gov Ultrasound irradiation offers rapid reaction rates and the ability to produce uniform nanoparticles with narrow size distributions and high purity under mild conditions. nju.edu.cn For example, sonication has been used to synthesize various mercury(II) coordination supramolecules and mercury selenide nanoparticles, where parameters like ultrasound power and reaction time influence the final morphology and size. nju.edu.cnnih.gov
Table 2: Comparison of Synthesis Methods for Nanomaterials
| Synthesis Method | Principle | Advantages | Key Controllable Parameters |
| Thermal Decomposition | Decomposition of precursors at high temperatures in organic solvents. nih.gov | Excellent control over size and morphology; produces highly crystalline and monodisperse nanoparticles. researchgate.net | Temperature, heating rate, precursor concentration, surfactant ratio. nih.gov |
| Sonochemical Synthesis | Use of ultrasound to create cavitation bubbles, inducing chemical reactions. rsc.orgmdpi.com | Rapid reaction rates, mild conditions, uniform particle formation, energy efficiency. nju.edu.cn | Ultrasound power and frequency, reaction time, temperature, reagent concentration. nih.gov |
Integration into Advanced Composite Materials
The properties of Mercury(II) octadec-9-enoate and the nanoparticles derived from it allow for their integration into advanced composite materials.
One historical application of Mercury(II) octadec-9-enoate is in antifouling paints for marine applications. chemicalbook.com In this context, it is dispersed within a polymer matrix to create a coating that inhibits the growth of marine organisms on underwater surfaces. These paints are a form of composite material where the organometallic compound provides the bioactive function.
More advanced applications involve incorporating nanoparticles synthesized from Mercury(II) octadec-9-enoate into various matrices. For instance, metal chalcogenide nanoparticles can be blended with polymers or deposited on substrates like activated carbon to create nanocomposites with enhanced properties for catalysis or environmental remediation. rsc.orgdoi.org The oleate-capped surface of the nanoparticles can facilitate their dispersion in non-polar polymer matrices, leading to the development of functional materials with tailored optical, electronic, or catalytic properties.
Environmental Chemistry of Mercury Ii Species: Focus on Octadec 9 Enoate Interactions
Mechanisms of Mercury(II) Adsorption and Sorption in Environmental Matrices
The retention and mobility of Hg(II) in the environment are largely controlled by adsorption and sorption processes on the surfaces of soil particles, sediments, and suspended solids. These interactions are complex, involving multiple mechanisms such as surface complexation, ion exchange, and precipitation. nih.gov The primary mechanisms for Hg(II) adsorption on soils often involve complexation with oxygen-containing functional groups and precipitation with minerals. nih.gov Natural organic matter (NOM) and metal oxides within these matrices are critical binding phases. nih.govudel.edu The kinetics of these processes are often biphasic, with an initial rapid adsorption step followed by a much slower phase, which may be attributed to the diffusion of Hg(II) into the micropores of soil organic matter. udel.edu
Organic ligands, ubiquitous in natural waters and soils as dissolved organic matter (DOM), play a dominant role in the speciation and bioavailability of Hg(II). publish.csiro.auresearchgate.net These organic molecules contain various functional groups, such as carboxylic (-COOH), phenolic (-OH), and especially thiol or reduced sulfur (-SH) groups, that can form strong complexes with Hg(II). publish.csiro.aunih.govmsu.ru Thiol groups, in particular, are considered high-affinity binding sites, and Hg(II) has been shown to be complexed by two reduced organic sulfur groups in a linear configuration in organic soils. msu.runih.gov
Octadec-9-enoate (B1201768), as a carboxylate, contributes to the pool of oxygen-containing functional groups available for complexation. nih.gov While thiols generally form stronger bonds with mercury, carboxyl and amino acid groups are also significant ligands. msu.ru The complexation of Hg(II) by DOM can have a dual effect: at low concentrations, DOM can facilitate the reduction of Hg(II) to volatile elemental mercury (Hg(0)), while at higher concentrations, it increases the retention of mercury through strong complexation, thereby inhibiting its reduction and altering its availability for other transformation processes like methylation. nih.gov The formation of these Hg-organic complexes is a critical factor controlling the concentration of bioavailable inorganic mercury species in terrestrial and aquatic environments. msu.ru
The equilibrium of Hg(II) adsorption is highly sensitive to various environmental factors, most notably pH and the presence of co-existing ions.
pH: The pH of the surrounding medium is a critical factor as it affects the surface charge of adsorbents and the chemical form of mercury in solution. researchgate.netpsecommunity.org Generally, Hg(II) adsorption on soils is highest in the acidic to neutral pH range, often between pH 3 and 6. researchgate.netosti.gov At very low pH, a high concentration of protons (H+) competes with Hg(II) ions for available binding sites on soil components, leading to decreased adsorption. researchgate.netpsecommunity.orgmdpi.com As the pH increases, the competition from protons lessens, and the deprotonation of functional groups on the adsorbent surface creates more negatively charged sites, favoring the uptake of the positively charged mercury species. researchgate.netmdpi.com However, at higher pH (e.g., above 7 or 8), adsorption can decrease again due to the formation of soluble mercury-hydroxo complexes and the increased concentration of dissolved organic matter, which can form strong complexes with Hg(II) and keep it in the aqueous phase. osti.gov
Co-existing Ions: The presence of other ions in the solution can significantly impact Hg(II) adsorption. Anions like chloride (Cl⁻) can form stable, neutral, or negatively charged complexes with Hg(II) (e.g., HgCl₂, HgCl₃⁻, HgCl₄²⁻), which are less likely to adsorb to negatively charged soil surfaces, thereby increasing mercury's mobility. osti.gov The effect of chloride is more pronounced in soils with low organic matter content. osti.gov Cations can compete with Hg(II) for the same adsorption sites. researchgate.net However, sorbent materials often show high selectivity for Hg(II) even in the presence of other common metal ions like Pb²⁺, Cu²⁺, Ca²⁺, and Mg²⁺, owing to the strong affinity between mercury and specific functional groups (like thiols) on the adsorbent. acs.orgnih.gov
Table 1: Effect of pH on Mercury(II) Adsorption by Various Materials This table is interactive. You can sort and filter the data by clicking on the column headers.
| Adsorbent Material | Optimal pH Range for Adsorption | Reference |
|---|---|---|
| New Jersey Soils | 3 - 5 | osti.gov |
| Activated Carbon | 4 - 6 | researchgate.net |
| Modified Corn Cob Activated Carbon | 3 - 4 | psecommunity.org |
| Fe₃O₄@SiO₂–SH Sorbent | ~6.5 | researchgate.net |
| Amine-functionalized Clay Nanomaterials | ~7 | acs.org |
Advanced Separation Techniques for Mercury(II) Remediation
The strong affinity of mercury for certain ligands and surfaces has been exploited in the development of advanced techniques for its removal from contaminated water and industrial effluents. These methods often rely on separating mercury-laden particles or complexes from the bulk solution.
Flotation is a separation process that utilizes the differences in surface hydrophobicity of particles. In the context of mercury remediation, this can be applied as ion flotation or precipitate flotation. A chelating agent is first used to form a complex with the Hg(II) ions, and then a surfactant (collector) is added. The surfactant adsorbs onto the mercury-containing complex, rendering it hydrophobic. When air bubbles are passed through the solution, these hydrophobic particles attach to the bubbles and are carried to the surface, where they can be collected as a froth or foam. researchgate.net
Oleic acid (the protonated form of octadec-9-enoate) is used as a surfactant in such processes for the flotation separation of mercury(II) from water samples. researchgate.net Related techniques like foam fractionation and air flotation also use surfactants to capture and concentrate metal ions at the air-water interface for removal. mdpi.commdpi.comnih.gov The efficiency of these processes is dependent on factors such as the concentrations of the metal ion, chelating agent, and surfactant, as well as the pH and temperature of the solution. researchgate.net For instance, studies using the biosurfactant surfactin for mercury removal found that basic solutions yielded better separation compared to acidic ones. mdpi.comnih.gov
Significant research has focused on creating highly efficient and selective sorbent materials for capturing Hg(II) from aqueous solutions. These materials are often characterized by high surface areas and are functionalized with specific chemical groups that have a strong affinity for mercury.
Covalent Organic Frameworks (COFs): COFs are a class of porous crystalline polymers with tunable structures and high surface areas. rsc.orgresearchgate.net By modifying the framework with thiol (-SH) groups, researchers have created COFs with exceptional mercury adsorption capacities, some exceeding 1300 mg of Hg²⁺ per gram of adsorbent. acs.orgnih.gov These materials exhibit rapid and highly selective Hg(II) capture, even in the presence of competing metal ions, and are stable over a wide pH range. acs.orgnih.gov
Chitosan-based Nanocomposites: Chitosan, a biopolymer, can be modified and blended with other materials to create effective adsorbents. Its amine and hydroxyl groups can serve as binding sites for heavy metals.
Modified Clays: Natural clays like halloysite can be surface-modified with organosilanes containing amine groups. acs.org These modifications transform the clay into a selective adsorbent for mercury. The adsorption process on these materials is typically fast and fits the Langmuir isotherm model, indicating a monolayer molecular adsorption onto the surface. acs.org
Table 2: Maximum Adsorption Capacities of Novel Sorbents for Mercury(II) This table is interactive. You can sort and filter the data by clicking on the column headers.
| Sorbent Material | Maximum Adsorption Capacity (mg/g) | Reference |
|---|---|---|
| Thiol-modified COF (COF-S-SH) | ~1350 | acs.org |
| Sulfhydryl-functionalized COF (COF-SH-1) | 763.4 | researchgate.net |
| Thiol-modified COF (COF-S-SH) | 586.3 | nih.gov |
| Sulfhydryl-functionalized COF (COF-SH-2) | 526.3 | researchgate.net |
| Cinnamon Soil | ~2095 (mg/kg) | nih.gov |
Speciation and Transformation Pathways of Mercury(II) in Aqueous and Sedimentary Systems
The biogeochemical cycling of mercury is profoundly dependent on its chemical speciation, which dictates its mobility, toxicity, and bioavailability. msu.runih.gov In aquatic and sedimentary systems, Hg(II) does not exist as a simple free ion but is predominantly complexed with various inorganic and organic ligands. researchgate.net
Dissolved organic matter (DOM) and sulfide ions are the most important complexing agents that control Hg(II) speciation. publish.csiro.auresearchgate.net The strong binding of Hg(II) to thiol groups within DOM forms large, stable complexes. publish.csiro.aunih.govresearchgate.net This complexation with organic matter, which includes compounds like octadec-9-enoate, generally reduces the concentration of free, bioavailable Hg(II). msu.runih.gov This is a critical control on the rate of mercury methylation, the bacterially-mediated process that converts inorganic mercury into the highly neurotoxic and bioaccumulative methylmercury (B97897) (CH₃Hg⁺). nih.govmsu.rusemanticscholar.org
The interaction with organic matter is complex; while it can sequester Hg(II), it can also influence its redox state. nih.gov Under certain anoxic conditions, reduced DOM can convert Hg(II) to elemental mercury (Hg(0)), a more volatile form that can be released from the system. nih.gov Conversely, the same reduced DOM can also bind Hg(II), inhibiting this reduction pathway. nih.gov Therefore, the concentration and characteristics of organic matter, including ligands like octadec-9-enoate, are key factors that influence whether Hg(II) is stabilized, volatilized, or transformed into its more toxic methylated form within sediments and aqueous environments. nih.govnih.govsemanticscholar.org
Abiotic and Biotic Interconversions of Mercury Species in the Presence of Organic Ligands
The interconversion of mercury species in the environment is a complex interplay of abiotic and biotic processes. Organic ligands, such as octadec-9-enoate, can significantly modulate these transformations by forming stable complexes with Hg(II). The presence of such ligands can influence the rates of key conversion processes, including methylation and demethylation.
Abiotic Transformations:
Abiotic methylation of mercury in the environment is generally considered to be a minor pathway compared to biotic methylation. However, certain organic compounds can facilitate the transfer of a methyl group to Hg(II). While direct evidence for the abiotic methylation of Mercury(2+);octadec-9-enoate is scarce, the principles governing such reactions with other organomercury compounds suggest that factors like pH, temperature, and the presence of methyl donors are critical.
Conversely, abiotic demethylation, the breakdown of methylmercury to inorganic mercury, can be influenced by the presence of organic ligands. These ligands can affect the stability of the methylmercury molecule, potentially making it more or less susceptible to degradation pathways.
Biotic Transformations:
The formation of the highly neurotoxic methylmercury (MeHg) is predominantly a biotic process mediated by anaerobic microorganisms, such as sulfate-reducing and iron-reducing bacteria. nih.gov The bioavailability of inorganic mercury to these methylating microbes is a crucial factor controlling the rate of MeHg production. The complexation of Hg(II) with octadec-9-enoate can have a dual effect on this process. The long hydrocarbon chain of the oleate (B1233923) ligand imparts a lipophilic character to the mercury complex, which could enhance its partitioning into organic matter and potentially its uptake by microbial cells. However, the strong binding between Hg(II) and the carboxylate group of oleate might also decrease the concentration of freely available inorganic mercury, thereby limiting its availability for methylation. nih.gov
Biotic demethylation, the conversion of MeHg back to inorganic mercury, is also a microbially mediated process that can occur under both aerobic and anaerobic conditions. researchgate.net The presence of organic ligands like octadec-9-enoate could influence the activity of demethylating bacteria or the accessibility of MeHg to these organisms.
The table below summarizes the potential influence of octadec-9-enoate on the key interconversion pathways of mercury.
| Transformation Process | Mediated By | Potential Influence of this compound Complexation |
| Methylation | Primarily anaerobic bacteria | May enhance uptake due to increased lipophilicity or decrease bioavailability due to strong complexation. |
| Demethylation | Aerobic and anaerobic bacteria | Could alter microbial activity or the accessibility of methylmercury to demethylating organisms. |
| Reduction | Abiotic (photochemical, chemical) and biotic pathways | The organic ligand can act as a reductant or photosensitizer, or stabilize Hg(II) against reduction. |
| Oxidation | Abiotic (photochemical, chemical) pathways | The organic ligand may protect elemental mercury from oxidation by forming a surface coating or by reacting with oxidants. |
Photochemical and Redox Transformations Affecting Mercury(II) Speciation
Photochemical and redox reactions are fundamental processes that drive the transformation of mercury species in the environment, particularly in sunlit surface waters. researchgate.net The complexation of Hg(II) with organic ligands like octadec-9-enoate can significantly impact these transformations.
Photochemical Transformations:
The absorption of light can induce the reduction of Hg(II) to volatile elemental mercury (Hg(0)), a process known as photoreduction. researchgate.net Organic matter, including fatty acids, can play a crucial role in this process. The this compound complex can undergo direct photolysis, where the absorption of a photon leads to an intramolecular electron transfer, resulting in the reduction of Hg(II) and the oxidation of the oleate ligand. researchgate.net
Alternatively, the organic ligand can act as a photosensitizer. Upon absorbing light, the oleate moiety could transfer energy to the Hg(II) center, facilitating its reduction. Conversely, the complexation could also quench the photoreduction process by providing a pathway for the rapid, non-reductive dissipation of absorbed light energy.
Photo-oxidation, the conversion of Hg(0) back to Hg(II), can also be influenced by organic ligands. A surface film of this compound on water bodies could potentially inhibit the photo-oxidation of dissolved gaseous mercury.
Redox Transformations:
In addition to photochemical processes, the speciation of mercury is governed by a series of non-photochemical redox reactions. Dissolved organic matter can directly reduce Hg(II) to Hg(0) in the dark, particularly under anoxic conditions. nih.govresearchgate.net The carboxylate group and the double bond in the octadec-9-enoate ligand could potentially participate in the reduction of Hg(II). However, the strong complexation can also stabilize Hg(II) against reduction by other environmental reductants. nih.gov
The redox potential of the environment is a key factor. In oxic waters, Hg(II) is the dominant form, while in anoxic environments, the formation of Hg(0) and the potential for methylation are enhanced. The presence of this compound can influence the partitioning of mercury between different environmental compartments and thus its exposure to varying redox conditions.
The following table presents research findings on the redox transformation rates of Hg(II) in the presence of different types of organic matter, which can serve as an analogue for the behavior of this compound.
| Organic Ligand Type | Redox Condition | Observed Transformation | Rate Constant (k) |
| Humic Acids | Anoxic, Dark | Reduction of Hg(II) to Hg(0) | 0.004–0.037 h⁻¹ mdpi.com |
| Fulvic Acids | Oxic, Sunlight | Photoreduction of Hg(II) to Hg(0) | Varies with light intensity and DOC concentration |
| Thiol-containing compounds | Anoxic, Dark | Complexation stabilizing Hg(II) | High stability constants |
| Simple Carboxylic Acids | Oxic, Sunlight | Enhanced photoreduction of Hg(II) | Dependent on acid structure and concentration |
Catalytic Roles of Mercury Ii Octadec 9 Enoate and Its Derivatives
Utilization in Organic Polymerization Reactions
While the use of mercury compounds as primary catalysts in large-scale industrial polymerization is limited due to toxicity concerns, certain mercury salts have been explored for their catalytic potential in specific polymerization reactions, particularly those involving vinyl monomers. researchgate.netwikipedia.org Mercury(II) salts can influence polymerization reactions through various mechanisms, including initiation and chain transfer.
The catalytic activity of mercury(II) compounds in polymerization is often associated with their ability to interact with monomers and initiators. For instance, in vinyl polymerization, metal salts can participate in redox reactions with initiators or growing polymer chains, thereby affecting the rate of polymerization and the properties of the resulting polymer. rsc.org
Table 1: Potential Roles of Mercury(II) Carboxylates in Vinyl Polymerization
| Role | Description | Potential Effect on Polymerization |
| Co-catalyst | May act in conjunction with other catalysts, such as Ziegler-Natta systems, to modify catalyst activity or polymer properties. | Altered polymerization rate, molecular weight distribution, and stereoregularity of the polymer. |
| Initiator Component | Could be part of a redox initiation system, generating free radicals to start the polymerization process. | Influence on the initiation rate and overall kinetics of the polymerization. |
| Chain Transfer Agent | May participate in chain transfer reactions, terminating a growing polymer chain and initiating a new one. | Control over the molecular weight of the polymer. |
Although specific data on the use of Mercury(II) octadec-9-enoate (B1201768) in polymerization is scarce in publicly available literature, the general behavior of mercury salts in such reactions suggests a potential for tailored applications in academic or specialized research settings. researchgate.net
Catalysis in Specific Organic Transformations (e.g., Nitromercuration in Fatty Acid Synthesis)
A significant application of mercury(II) salts in organic synthesis is in the electrophilic addition to alkenes. One such reaction is nitromercuration, which introduces a nitro group (-NO2) and a mercury-containing group across a double bond. This reaction is particularly relevant to fatty acid chemistry, given the presence of double bonds in unsaturated fatty acids like oleic acid.
The mechanism of nitromercuration is analogous to the more commonly known oxymercuration reaction. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through the formation of a mercurinium ion intermediate, which is a three-membered ring containing the mercury atom. This intermediate is then attacked by a nucleophile. In the case of nitromercuration, the nucleophile is a source of the nitro group.
Mechanism of Nitromercuration of an Alkene:
Electrophilic Attack: The mercury(II) salt, in this case, Mercury(II) octadec-9-enoate, acts as an electrophile and is attacked by the electron-rich double bond of the fatty acid. This leads to the formation of a cyclic mercurinium ion intermediate. libretexts.org
Nucleophilic Attack: A nitrating agent present in the reaction mixture attacks one of the carbons of the former double bond from the side opposite to the mercury atom. This results in an anti-addition of the nitro group and the mercury moiety. masterorganicchemistry.com
Demercuration: The mercury group can then be removed through a subsequent reaction, typically with a reducing agent like sodium borohydride, to yield the final nitrated fatty acid. wikipedia.org
This process allows for the regioselective and stereoselective introduction of a nitro group into a fatty acid chain. The regioselectivity is governed by Markovnikov's rule, where the nucleophile (the nitro group) adds to the more substituted carbon of the double bond. masterorganicchemistry.com
Table 2: Key Features of Nitromercuration of Unsaturated Fatty Acids
| Feature | Description | Implication for Fatty Acid Synthesis |
| Regioselectivity | Follows Markovnikov's rule, with the nitro group adding to the more substituted carbon of the double bond. masterorganicchemistry.com | Provides control over the position of the nitro group in the fatty acid chain. |
| Stereochemistry | Proceeds via an anti-addition of the mercury and nitro groups across the double bond. masterorganicchemistry.com | Leads to the formation of specific stereoisomers of the nitrated fatty acid. |
| Intermediate | Involves the formation of a stable mercurinium ion intermediate. libretexts.org | Prevents carbocation rearrangements, leading to a cleaner reaction product compared to acid-catalyzed additions. |
Tuning Catalytic Activity through Ligand Modification and Complex Formation
The catalytic activity of Mercury(II) octadec-9-enoate can be theoretically tuned through modifications of its chemical environment. This can be achieved by altering the carboxylate ligand itself or by the introduction of other coordinating ligands to form more complex mercury species.
Ligand Modification:
The nature of the carboxylate ligand can influence the Lewis acidity of the mercury(II) center and the solubility of the catalyst. For instance, the length and branching of the carbon chain of the carboxylate can affect the catalyst's solubility in different reaction media and its steric interactions with the substrate. researchgate.net While specific studies on Mercury(II) octadec-9-enoate are limited, research on other metal carboxylates has shown that the electronic and steric properties of the carboxylate ligand can impact catalytic performance. researchgate.net
Complex Formation:
The introduction of additional ligands can significantly alter the coordination sphere of the mercury(II) ion, thereby modifying its catalytic properties. The coordination of neutral or anionic ligands can change the electron density at the mercury center, affecting its electrophilicity and its ability to activate substrates. Ligand exchange reactions are common for mercury(II) complexes and can be used to generate a variety of catalytically active species in situ. acs.orgacs.org
Table 3: Strategies for Tuning the Catalytic Activity of Mercury(II) Carboxylates
| Strategy | Description | Expected Effect on Catalysis |
| Varying the Carboxylate Ligand | Changing the chain length, branching, or electronic nature of the octadec-9-enoate ligand. | Modifies catalyst solubility, steric hindrance, and the Lewis acidity of the Hg(II) center, potentially altering reaction rates and selectivity. researchgate.net |
| Addition of Neutral Ligands | Introducing neutral donor ligands such as phosphines, amines, or ethers. | Can stabilize the mercury(II) center, influence the stereochemical outcome of reactions, and alter the catalyst's reactivity by modifying the electronic environment of the metal. |
| Addition of Anionic Ligands | Introducing other anionic ligands like halides or pseudohalides. | Can lead to the formation of mixed-ligand mercury(II) complexes with different catalytic activities and selectivities compared to the parent carboxylate. |
| Solvent Effects | Changing the solvent can influence the coordination of solvent molecules to the mercury center. nih.gov | The coordinating ability of the solvent can impact the effective Lewis acidity of the catalyst and the stability of reaction intermediates. |
By systematically exploring these strategies, it is possible to fine-tune the catalytic performance of Mercury(II) octadec-9-enoate and its derivatives for specific organic transformations.
Q & A
Q. How do discrepancies in reported toxicity data for Mercury(2+) octadec-9-enoate arise, and how can they be resolved?
- Methodological Answer : Variability often stems from differences in speciation (e.g., Hg²⁺ vs. organomercury forms) or analytical methods (e.g., CVAAS vs. ICP-MS sensitivity). Resolve contradictions by standardizing sample preparation (e.g., acid digestion for total mercury) and cross-validating with multiple techniques. Meta-analyses of bibliometric data (e.g., trends in Mercury Exposure studies) can identify methodological biases .
Q. What computational models are suitable for predicting the environmental fate of Mercury(2+) octadec-9-enoate?
- Methodological Answer : Use density functional theory (DFT) to model ligand-metal binding energies and hydrolysis pathways. Environmental fate can be simulated via fugacity models (e.g., EQC Level III) parameterized with octanol-water partition coefficients (log Kow) and biodegradation rates. Validate predictions with microcosm studies tracking mercury speciation in soil/water systems .
Q. How can researchers investigate the compound’s interaction with biological membranes?
- Methodological Answer : Employ Langmuir monolayer assays using synthetic phospholipid membranes to measure adsorption isotherms. Fluorescence anisotropy and nuclear magnetic resonance (NMR) can assess membrane fluidity changes. For in vitro studies, use polarized epithelial cell models (e.g., Caco-2) with transepithelial electrical resistance (TEER) measurements to evaluate permeability and toxicity .
Data Analysis and Contradiction Resolution
Q. What statistical approaches are recommended for reconciling conflicting data on Mercury(2+) octadec-9-enoate’s solubility?
- Methodological Answer : Apply multivariate regression to account for variables like pH, ionic strength, and temperature. Use Bland-Altman plots to compare inter-laboratory reproducibility. Systematic reviews should adhere to PRISMA guidelines, emphasizing sensitivity analysis to exclude outliers from low-precision methods (e.g., turbidimetry vs. gravimetry) .
Q. How can isotopic dilution techniques improve accuracy in mercury speciation studies?
- Methodological Answer : Spike samples with enriched Hg-199 or Hg-201 isotopes before extraction. Speciate using size-exclusion chromatography (SEC) coupled with ICP-MS. Isotope dilution corrects for matrix effects and recovery losses, particularly in complex matrices like sediment or biological tissues .
Research Design and Validation
Q. What steps ensure reproducibility in synthesizing Mercury(2+) octadec-9-enoate across laboratories?
- Methodological Answer : Publish detailed protocols in line with the Analytical Quality Control Handbook, including exact molar ratios, solvent grades, and stirring rates. Inter-laboratory validation via round-robin testing ensures consistency. Report results using standardized units (e.g., µg/g dry weight) and adhere to IUPAC nomenclature .
Q. How should researchers design ecotoxicological studies to assess bioaccumulation in aquatic systems?
- Methodological Answer : Use mesocosm setups with controlled mercury concentrations (0.1–10 µg/L) and keystone species (e.g., Daphnia magna). Measure bioconcentration factors (BCFs) over 28-day exposures. Include sediment compartments to assess partitioning. Data must comply with OECD Test Guidelines 305 and 315 for regulatory relevance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
